N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid is an organic compound that features a methoxyphenyl group and a phenylmethanimine group bonded to a phosphoric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine typically involves the condensation of 4-methoxyaniline with benzaldehyde under acidic conditions to form the imine intermediate. This intermediate is then reacted with phosphoric acid to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-1-phenylmethanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to modifications in their activity. The phosphoric acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid is unique due to its combination of a methoxyphenyl group, an imine group, and a phosphoric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
62729-79-7 |
---|---|
Molecular Formula |
C14H16NO5P |
Molecular Weight |
309.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid |
InChI |
InChI=1S/C14H13NO.H3O4P/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12;1-5(2,3)4/h2-11H,1H3;(H3,1,2,3,4) |
InChI Key |
AWNSXASMNSHBGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.